
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound is known for its ability to intercalate into DNA, making it a valuable candidate for anti-cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- typically involves the cyclization of 2-arylamino benzoic acids through the Ullmann condensation reaction. This reaction is followed by cyclization using polyphosphoric acid (PPA) to yield acridone derivatives . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the acridine ring structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield acridine-9-carboxylic acid derivatives, while reduction reactions may produce reduced acridine derivatives with altered functional groups .
科学研究应用
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It is studied for its ability to intercalate into DNA, making it a valuable tool for understanding DNA interactions and mechanisms.
Industry: It has applications in the development of dyes and pigments due to its chromophoric properties.
作用机制
The primary mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets DNA and related enzymes, leading to cytotoxic effects in cancer cells .
相似化合物的比较
Similar Compounds
Acridine carboxamide: Another acridine derivative known for its anti-cancer properties.
Tacrine: Used in the treatment of Alzheimer’s disease, known for its acetylcholinesterase inhibition.
Acriflavine: An acridine derivative used as an antiseptic and for its anti-cancer properties.
Uniqueness
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and potential anti-cancer activity. Its tetrahydro structure provides additional stability and specificity in its interactions with DNA compared to other acridine derivatives .
属性
CAS 编号 |
113106-28-8 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC 名称 |
N-methyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-16-15(18)14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,18) |
InChI 键 |
FNJPDRIZWPQVBT-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


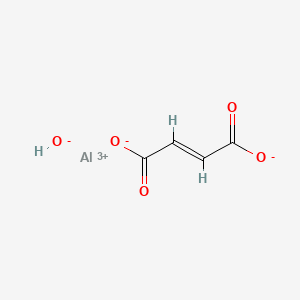
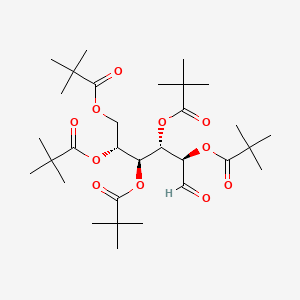
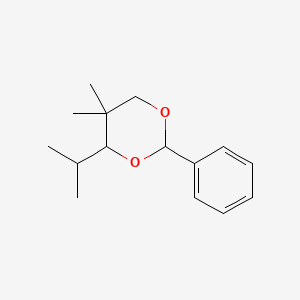

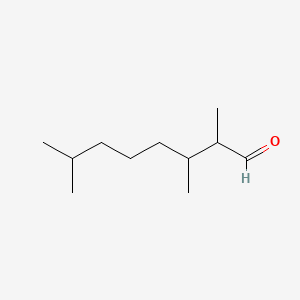
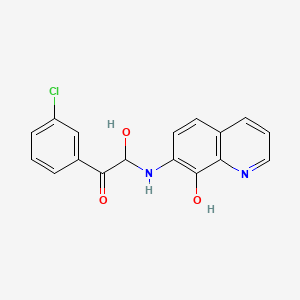
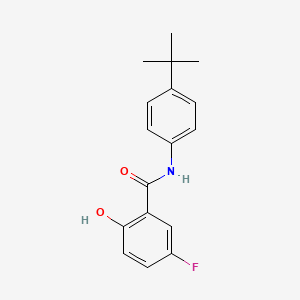
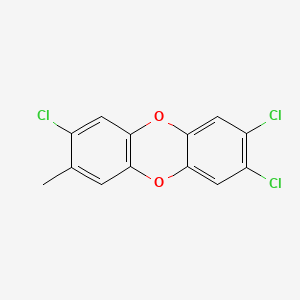
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
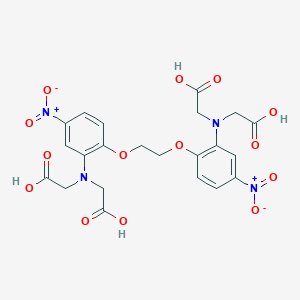
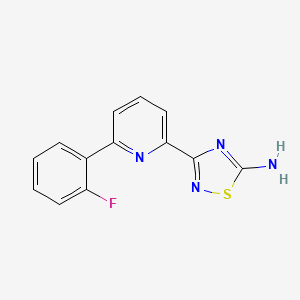
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)
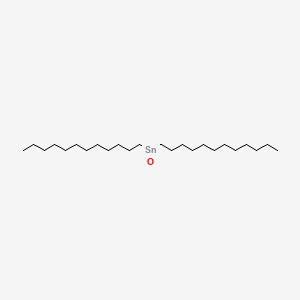
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
